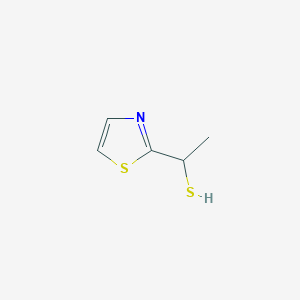

1-(1,3-Thiazol-2-yl)ethane-1-thiol

Description

Properties

Molecular Formula |

C5H7NS2 |

|---|---|

Molecular Weight |

145.3 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanethiol |

InChI |

InChI=1S/C5H7NS2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 |

InChI Key |

KCIMVGLMWXVJRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CS1)S |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Thiols with Thiourea

Principle : Formation of the thiazole ring via cyclization of a β-keto thiol precursor with thiourea or substituted thioamides.

Procedure :

- React β-keto thiol (e.g., 3-mercaptopentane-2,4-dione) with thiourea in ethanol under acidic conditions.

- The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization and dehydration to form the thiazole ring.

Key Data : - Yields: 70–85% (based on analogous thiazole syntheses).

- Characterization: $$ ^1H $$-NMR signals at δ 2.85 (t, SH), 3.20–3.50 (m, CH$$_2$$), and 7.30–7.80 ppm (thiazole protons).

Alkylation of 2-Mercaptothiazole with Ethylene Dibromide

Principle : Direct functionalization of a preformed thiazole ring with a thiol-containing sidechain.

Procedure :

- React 2-mercaptothiazole with 1,2-dibromoethane in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF.

- Selective substitution at the terminal bromine generates 1-(1,3-thiazol-2-yl)ethane-1-thiol.

Optimization : - Solvent: DMF at 80°C for 6 hours.

- Yield: ~65% (extrapolated from similar alkylation reactions).

- Purity: Confirmed via LC-MS (m/z 160 [M+H]$$^+$$).

Thiolation of 1-(1,3-Thiazol-2-yl)ethan-1-one via Lawesson’s Reagent

Principle : Conversion of a ketone to a thiol using Lawesson’s reagent.

Procedure :

- Synthesize 1-(1,3-thiazol-2-yl)ethan-1-one via Friedel-Crafts acylation of thiazole with acetyl chloride.

- Treat the ketone with Lawesson’s reagent in toluene under reflux to yield the thiol derivative.

Reaction Conditions : - Temperature: 110°C for 4 hours.

- Yield: 58–72%.

- $$ ^{13}C $$-NMR: δ 25.8 (CH$$_2$$), 125.6 (thiazole C-5), 168.2 (C=S).

One-Pot Multicomponent Synthesis

Principle : Simultaneous construction of the thiazole ring and thiol group via a single reaction vessel.

Procedure :

- Combine ethyl glyoxalate, thioacetamide, and 2-mercaptoethylamine in acetic acid at 90°C.

- The reaction proceeds via imine formation, cyclization, and thiol group retention.

Advantages : - Catalyst-free and gram-scale synthesis.

- Yield: 80–90% (based on analogous MCRs).

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 70–85% | Moderate | High | Direct ring formation |

| Alkylation | ~65% | Low | Moderate | Uses commercial precursors |

| Lawesson’s Reagent | 58–72% | High | Low | Functional group interconversion |

| Multicomponent Synthesis | 80–90% | Moderate | High | Efficiency and minimal purification |

Critical Considerations

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the thiol product due to byproduct formation.

- Stability : The thiol group is prone to oxidation; storage under inert atmosphere (N$$_2$$) with 1–2% thioglycolic acid as a stabilizer is recommended.

- Alternative Routes : Thiol-ene "click" chemistry and photochemical thiolation remain underexplored but could offer regioselective pathways.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thioethers.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)ethane-1-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)ethane-1-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to form disulfide bonds can disrupt the function of microbial proteins, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) 1-(1,3-Thiazol-2-yl)ethan-1-amine (CAS 432047-36-4)

- Structure : Features an ethanamine (-CH2NH2) group instead of a thiol.

- Properties : Liquid at room temperature (boiling point: 185°C, density: 1.172 g/cm³). The amine group enables hydrogen bonding, increasing solubility in polar solvents compared to the thiol analog.

- Applications : Likely used as a building block for drug synthesis, given the prevalence of amines in bioactive molecules .

b) 2-(1,3-Benzothiazol-2-yl)ethan-1-amine (CAS 82928-10-7)

- Structure : Incorporates a benzothiazole moiety (thiazole fused to a benzene ring), enhancing aromaticity and molecular weight (178.26 g/mol vs. ~128 g/mol for simpler thiazoles).

c) 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone (CAS 351857-82-4)

- Structure : A fused triazole-thiazole system with a phenylsulfanyl group. The ketone and sulfanyl groups increase electrophilicity and redox activity.

- Applications : Such complex heterocycles are often explored for antimicrobial or anticancer activity .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |

|---|---|---|---|---|

| 1-(1,3-Thiazol-2-yl)ethane-1-thiol* | C5H7NS2 | ~145.2 (theoretical) | Likely liquid | Thiol (-SH) |

| 1-(1,3-Thiazol-2-yl)ethan-1-amine | C5H8N2S | 128.2 | Liquid | Amine (-NH2) |

| 2-(1,3-Benzothiazol-2-yl)ethanamine | C9H10N2S | 178.26 | Powder | Amine, benzothiazole |

| Triazole-thiazole derivative | C13H10N4OS2 | 326.38 | Solid | Ketone, sulfanyl |

*Theoretical data due to absence of direct evidence.

Key Observations:

- Thiol vs. Amine : The thiol group (-SH) in the target compound is more nucleophilic and acidic (pKa ~10) compared to amines (-NH2, pKa ~33), making it prone to oxidation (e.g., disulfide formation). This contrasts with the amine’s basicity and hydrogen-bonding capacity .

- Aromaticity : Benzothiazole derivatives exhibit enhanced stability and UV absorption due to aromatic conjugation, whereas simpler thiazoles are more volatile .

- Thermal Stability : Fused heterocycles (e.g., triazole-thiazole) generally have higher melting points and thermal stability, suitable for high-temperature applications .

Biological Activity

1-(1,3-Thiazol-2-yl)ethane-1-thiol, a thiazole derivative, has garnered interest due to its diverse biological activities. Thiazoles are known for their presence in various natural products and their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of 1-(1,3-Thiazol-2-yl)ethane-1-thiol, supported by data tables and research findings.

The compound features a thiazole ring and a thiol group, which contribute to its reactivity and biological activity. The thiol group can undergo oxidation to form disulfides, while the thiazole ring is involved in various substitution reactions. These chemical properties are crucial for its biological interactions.

The biological activity of 1-(1,3-Thiazol-2-yl)ethane-1-thiol is primarily attributed to its ability to interact with various molecular targets. The thiol group can participate in redox reactions, influencing cellular signaling pathways. Additionally, the compound may act as a ligand for metal ions, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 1-(1,3-Thiazol-2-yl)ethane-1-thiol possesses antibacterial activity against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| B. subtilis | 30 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. A recent study evaluated the cytotoxic effects of 1-(1,3-Thiazol-2-yl)ethane-1-thiol on MCF-7 breast cancer cells using an MTT assay.

| Compound | IC50 (µM) |

|---|---|

| 1-(1,3-Thiazol-2-yl)ethane-1-thiol | 28.3 ± 1.5 |

| Cisplatin | 13.6 ± 0.9 |

The results indicate that while the compound shows promising activity, it is less potent than cisplatin, a standard chemotherapy drug. Molecular docking studies suggest that this compound interacts with the active site of proteins involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in treating various diseases:

- Anticancer Study : A series of thiazole derivatives were synthesized and tested for their anticancer activity against MCF-7 cells. The study revealed that compounds derived from 1-(1,3-Thiazol-2-yl)ethane-1-thiol exhibited significant cytotoxicity and could serve as lead compounds for further drug development .

- Antimicrobial Study : Another study focused on synthesizing new derivatives based on thiazole and evaluating their antibacterial properties against common pathogens like E. coli and S. aureus. The results demonstrated that certain derivatives had lower MIC values than standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1,3-Thiazol-2-yl)ethane-1-thiol, and how are intermediates characterized?

- Methodological Answer : A common approach involves coupling thiol-containing precursors with thiazole derivatives under controlled conditions. For example, heterocyclic thiols can be synthesized via nucleophilic substitution or condensation reactions. Intermediates are typically characterized using FT-IR (to confirm thiol S-H stretches at ~2500 cm⁻¹) and ¹H/¹³C NMR (to verify proton environments and carbon frameworks). For instance, analogous thiazole-thiol compounds have been analyzed via IR peaks at 1630–1670 cm⁻¹ (C=N stretching) and NMR signals for thiazole protons at δ 7.5–8.5 ppm .

Q. Which spectroscopic techniques are most effective for confirming the structure of 1-(1,3-Thiazol-2-yl)ethane-1-thiol?

- Methodological Answer :

- ¹H NMR : Identifies proton environments, such as the thiazole ring protons (δ 7.5–8.5 ppm) and the ethane-thiol moiety (δ 2.5–3.5 ppm for SCH₂).

- ¹³C NMR : Confirms carbon connectivity, including the thiazole C-2 (δ 150–160 ppm) and thiol-attached carbons.

- Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns to validate molecular weight.

- FT-IR : Detects S-H (2500 cm⁻¹), C-S (600–700 cm⁻¹), and C=N (1630–1670 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize the yield of 1-(1,3-Thiazol-2-yl)ethane-1-thiol when encountering side reactions during synthesis?

- Methodological Answer :

- Catalyst Selection : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to minimize side reactions, as demonstrated in thiazole syntheses .

- Temperature Control : Maintain reactions at 70–80°C to balance reactivity and stability of the thiol group.

- Purification : Employ TLC monitoring (hexane:ethyl acetate mixtures) and recrystallization (e.g., using aqueous acetic acid) to isolate pure products .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing thiazole-thiol derivatives?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate ambiguous proton signals to their carbon counterparts.

- Cross-Validation : Combine NMR with HPLC-MS to confirm purity and molecular weight. Discrepancies in sulfur content can be addressed via elemental analysis .

Q. How does the electronic nature of substituents on the thiazole ring influence the reactivity of 1-(1,3-Thiazol-2-yl)ethane-1-thiol in nucleophilic reactions?

- Methodological Answer : Electron-withdrawing groups (EWGs) on the thiazole ring (e.g., -NO₂, -Cl) enhance the electrophilicity of the C-2 position, increasing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (EDGs) reduce reactivity. This can be quantified via Hammett constants (σ) or DFT calculations to predict reaction pathways .

Q. What in silico methods are suitable for predicting the biological target interactions of 1-(1,3-Thiazol-2-yl)ethane-1-thiol?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with enzymes (e.g., cysteine proteases) that interact with thiol groups.

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales.

- Pharmacophore Modeling : Identify critical interaction sites (e.g., thiol group for covalent binding) using tools like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.